molecular formula C11H11N3O4S B6195973 1-methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 2354441-08-8

1-methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B6195973
CAS No.: 2354441-08-8
M. Wt: 281.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both sulfonamide and carboxylic acid functional groups imparts unique chemical properties to this molecule.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylate derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The pyrazole ring can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

  • 1-Phenyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid
  • 1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylic acid
  • 1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid

Uniqueness: 1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the carboxylic acid group on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid involves the reaction of 4-aminobenzenesulfonamide with ethyl acetoacetate to form 3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester, which is then hydrolyzed to form the target compound.", "Starting Materials": [ "4-aminobenzenesulfonamide", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 4-aminobenzenesulfonamide (1.0 eq) in ethanol and add sodium ethoxide (1.1 eq). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add ethyl acetoacetate (1.0 eq) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Acidify the reaction mixture with sulfuric acid and extract the product with ethyl acetate.", "Step 4: Concentrate the ethyl acetate layer and dissolve the residue in water.", "Step 5: Adjust the pH of the aqueous solution to 10 with sodium hydroxide and heat the mixture at reflux for 2 hours.", "Step 6: Cool the reaction mixture and acidify with sulfuric acid to pH 2-3.", "Step 7: Extract the product with ethyl acetate and concentrate the ethyl acetate layer.", "Step 8: Purify the residue by recrystallization from ethanol to obtain 1-methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid." ] }

CAS No.

2354441-08-8

Molecular Formula

C11H11N3O4S

Molecular Weight

281.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.